Cas no 37559-29-8 (3-amino-4-ethylbenzene-1-sulfonamide)

3-Amino-4-ethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its amino and ethyl functional groups attached to a benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. The presence of both amino and sulfonamide groups offers versatility for further functionalization, enabling applications in drug discovery and fine chemical production. Its well-defined structure and reactivity make it suitable for use in controlled synthetic pathways. The ethyl substituent may influence solubility and steric properties, which can be advantageous in tailoring physicochemical characteristics for specific applications.
3-amino-4-ethylbenzene-1-sulfonamide structure
37559-29-8 structure
Product Name:3-amino-4-ethylbenzene-1-sulfonamide
CAS No:37559-29-8
MF:C8H12N2O2S
MW:200.258080482483
MDL:MFCD09900534
CID:296918
PubChem ID:24270639
Update Time:2025-06-13

3-amino-4-ethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,3-amino-4-ethyl-
    • Metanilamide,4-ethyl- (6CI)
    • 3-amino-4-ethylbenzenesulfonamide
    • 3-amino-4-ethylbenzene-1-sulfonamide
    • DTXSID30640594
    • AKOS005535600
    • 37559-29-8
    • Benzenesulfonamide, 3-amino-4-ethyl-
    • AE-641/01923022
    • EN300-272084
    • Benzenesulfonamide, 3-amino-4-ethyl- (9CI)
    • JJWLZABRGBHWCG-UHFFFAOYSA-N
    • MDL: MFCD09900534
    • Inchi: 1S/C8H12N2O2S/c1-2-6-3-4-7(5-8(6)9)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12)
    • InChI Key: JJWLZABRGBHWCG-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(CC)=C(C=1)N)(N)(=O)=O

Computed Properties

  • Exact Mass: 200.06206
  • Monoisotopic Mass: 200.06194880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 94.6Ų

Experimental Properties

  • PSA: 86.18

3-amino-4-ethylbenzene-1-sulfonamide Pricemore >>

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Additional information on 3-amino-4-ethylbenzene-1-sulfonamide

Recent Advances in the Study of 3-Amino-4-ethylbenzene-1-sulfonamide (CAS: 37559-29-8): A Comprehensive Research Brief

3-Amino-4-ethylbenzene-1-sulfonamide (CAS: 37559-29-8) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique sulfonamide and amino functional groups, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic pathways, and therapeutic potential. The following research brief provides an overview of the latest findings related to this compound, highlighting its significance in the field of chemical biology and pharmaceutical sciences.

Recent studies have focused on the synthesis and optimization of 3-amino-4-ethylbenzene-1-sulfonamide, with particular emphasis on improving its yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes palladium-catalyzed cross-coupling reactions to achieve higher efficiency and reduced byproduct formation. This advancement is critical for scaling up production and ensuring the compound's availability for further preclinical and clinical studies.

In addition to synthetic improvements, researchers have investigated the biological activity of 3-amino-4-ethylbenzene-1-sulfonamide. Preliminary in vitro studies have demonstrated its inhibitory effects on carbonic anhydrase isoforms, particularly CA-II and CA-IX, which are implicated in various pathological conditions, including cancer and glaucoma. These findings suggest that the compound could serve as a lead structure for the development of novel carbonic anhydrase inhibitors with enhanced selectivity and potency.

Further exploration of the compound's mechanism of action has revealed its potential as an anti-inflammatory agent. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported that 3-amino-4-ethylbenzene-1-sulfonamide exhibits significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. This property positions the compound as a promising candidate for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Despite these promising findings, challenges remain in the development of 3-amino-4-ethylbenzene-1-sulfonamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Recent efforts have focused on structural modifications to enhance the compound's pharmacokinetic profile while maintaining its biological activity. Computational modeling and structure-activity relationship (SAR) studies have been instrumental in guiding these modifications.

In conclusion, 3-amino-4-ethylbenzene-1-sulfonamide (CAS: 37559-29-8) represents a versatile and promising scaffold in medicinal chemistry. Its diverse biological activities, coupled with recent advancements in synthetic methodologies, underscore its potential as a lead compound for drug discovery. Future research should prioritize in vivo studies to validate its therapeutic efficacy and safety, paving the way for its eventual clinical application.

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